6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Click Chemistry Bioconjugation Chemical Biology

Sourcing a versatile nicotinic acid building block with a reactive terminal alkyne handle for CuAAC click chemistry can be challenging. This compound directly addresses that need. - Reactive Handle: The pre-installed N-methyl-N-propargylamino group enables rapid library diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC). - Dual Functionalization: The carboxylic acid moiety allows for parallel amidation or esterification, supporting efficient two-dimensional SAR exploration. - Reduced Step Count: Eliminates the need for in-house propargyl group installation, streamlining synthetic routes for medicinal chemistry and agrochemical discovery.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13257773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN(CC#C)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14)
InChIKeyWHKFSIMTGCZIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid – Identity & Core Scaffold


6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1556761-48-8) is a heterocyclic small molecule built on a pyridine-3-carboxylic acid (nicotinic acid) core that bears an N-methyl-N-(prop-2-yn-1-yl)amino substituent at the 6-position . The compound possesses molecular formula C₁₀H₁₀N₂O₂, a molecular weight of 190.20 g·mol⁻¹, one hydrogen-bond donor (carboxylic acid), and four hydrogen-bond acceptors (pyridine N, carbonyl O, hydroxyl O, and amino N) . In the medicinal-chemistry and agrochemical supply chains it is primarily positioned as a synthetic building block whose terminal alkyne enables downstream click-chemistry ligation (CuAAC), while the carboxylic acid moiety provides a standard conjugation handle for amidation or esterification [1].

Terminal alkyne enables CuAAC click-chemistry for bioconjugation and probe synthesis
Carboxylic acid provides a standard handle for amidation or esterification diversification
Supports fragment-based library construction and parallel synthesis workflows

Why Generic Substitution Fails – 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


Close-in analogs of 6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid—such as the 6-(propylamino) or 6-[methyl(propyl)amino] nicotinic acid derivatives—share the pyridine-3-carboxylic acid scaffold but lack the terminal, sp-hybridized alkyne that is the hallmark of the title compound . That alkyne is not a passive structural feature; it is the reactive handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bio-orthogonal ligation reaction widely used for probe attachment, bioconjugation, and library diversification [1]. Replacing the target compound with a saturated-side-chain analog would forfeit this entire dimension of downstream chemistry, potentially altering molecular shape, electronic distribution, and hydrogen-bonding capacity in ways that are not readily predicted by simple structural similarity .

Saturated-side-chain analogs lack the terminal alkyne and cannot participate in CuAAC ligation, eliminating bio-orthogonal conjugation workflows.
Alkyl-chain replacement alters molecular weight, Fsp³, and H-bonding capacity; physicochemical property shifts may not be predictable from simple structural similarity.
Regioisomeric placement of the carboxylic acid near a bulky substituent may reduce amidation efficiency, potentially affecting library synthesis consistency.

Differentiation Evidence for 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


CuAAC-Ready Terminal Alkyne vs. Saturated Propyl Analog

The target compound possesses a terminal alkyne (C≡C–H) that undergoes quantitative copper-catalyzed azide–alkyne cycloaddition (CuAAC) under standard conditions [1][2]. Its direct saturated comparator, 6-[methyl(propyl)amino]pyridine-3-carboxylic acid (CAS 960060-94-0), bears an n-propyl side chain and is structurally incapable of participating in CuAAC . This is a binary, not a graded, functional difference: the target compound can be chemoselectively ligated to azide-functionalized payloads (fluorophores, biotin, PEG, oligonucleotides), whereas the saturated comparator cannot.

Click reactivity
Head-to-head
Terminal alkyne – CuAAC-competent; propyl analog – unreactive
Binary functional difference enables chemoselective ligation to azide payloads
Reactivity is a structural property under standard CuAAC conditions
Click Chemistry Bioconjugation Chemical Biology

Molecular Weight & Fsp³ Advantage vs. Propyl Analog

The target compound has a molecular weight of 190.20 g·mol⁻¹, which is 4.03 g·mol⁻¹ (2.1%) lower than that of the propyl analog (194.23 g·mol⁻¹) owing to the replacement of two hydrogen atoms by a triple bond . More significantly, the alkyne lowers the fraction of sp³-hybridised carbons (Fsp³) from 0.70 (propyl analog) to 0.50 (target compound), producing a flatter, more π-rich topology that can enhance stacking interactions with aromatic protein residues while still maintaining favourable lead-like properties [1].

MW & Fsp³
Cross-study comparable
MW 190.20 vs 194.23; Fsp³ 0.50 vs 0.70
Lower MW and Fsp³ may influence lead-likeness and stacking interactions
Calculated from molecular formula; Fsp³ = sp³ C/total C
Lead-Likeness Fragment-Based Drug Discovery Physicochemical Property Optimisation

Reduced H-Bond Donor Count via N-Methyl Substitution

6-(Prop-2-yn-1-ylamino)nicotinic acid (CAS 1019126-93-2) carries two H-bond donors (carboxylic acid OH and secondary amine NH), whereas the target compound has only one (carboxylic acid OH) because the amino nitrogen is fully substituted . Removal of the NH donor reduces the compound's capacity for bidirectional H-bonding, which is generally correlated with improved passive membrane permeability [1]. Additionally, N-methylation increases the pKa of the aniline-type nitrogen (estimated ~4.5 → ~5.5) [2], altering the protonation state at physiological pH and potentially affecting solubility and off-target pharmacology.

H-bond donors
Class-level inference
HBD = 1 vs 2; ΔpKa (aniline N) ≈ +1
Reduced HBD count may support passive permeability optimization
pKa estimate; permeability correlation from general medicinal chemistry principles
SAR Permeability ADME

Sterically Accessible 3-Position Carboxylic Acid for Amidation

The title compound positions the carboxylic acid at the pyridine 3-carbon, contiguous with the ring nitrogen. In the regioisomeric 2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid series, the carboxylic acid is sandwiched between the ring nitrogen and the bulky amino substituent, which can retard amide coupling rates and reduce yields in parallel synthesis . While direct kinetic data for these specific compounds are not published, the well-precedented Thorpe-Ingold and steric-shielding arguments predict that amidation at the less-hindered 3-position of the title compound should proceed with higher conversion under identical coupling conditions [1].

Steric accessibility
Class-level inference
3-COOH less hindered vs 2-substituted regioisomer
May support more robust amidation in parallel synthesis
No direct kinetic data; based on steric and Thorpe-Ingold arguments
Amidation Parallel Synthesis Library Chemistry

Application Scenarios – 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


Alkyne-Tagged Fragment Libraries for Probe Development

The terminal alkyne of the title compound makes it a natural choice for fragment-based covalent inhibitor discovery. Libraries built on this scaffold can be directly incubated with protein targets, and hit fragments can be subsequently functionalised via CuAAC with azide-bearing fluorophores or biotin for target engagement and pull-down experiments [1]. This workflow is only feasible when the fragment carries a bona fide alkyne; saturated or secondary-amine analogs cannot participate, making the title compound a gateway to a specific experimental design space.

Late-Stage Diversification of Nicotinic-Acid Pharmacophores via CuAAC

Medicinal chemistry programmes that aim to explore structure-activity relationships (SAR) around a nicotinic acid core can use the title compound as a late-stage diversification point. After amidation or esterification of the 3-carboxylic acid with a desired pharmacophoric element, the 6-position alkyne can be reacted with diverse azide building blocks in a parallel format, rapidly generating triazole-linked compound arrays [2]. This two-dimensional diversification strategy is not accessible with the propyl or non-alkyne analogs.

Propargyl-Containing Agrochemical Intermediate

Propargylamine motifs appear in several commercial agrochemicals (e.g., the fungicide mandipropamid and the herbicide flumioxazin). The title compound provides both a carboxylic acid for conjugation to agrochemical backbones and a pre-installed N-methyl-N-propargylamino group that can be elaborated into propargyl ether, triazole, or oxazole heterocycles [3]. Procurement of this specific building block eliminates the need for in-house installation of the propargyl group, reducing synthetic step count and improving overall route efficiency.

Computational Chemistry and Property Prediction Benchmark

The combination of a pyridine core, a carboxylic acid, and an N-methyl-propargylamino substituent creates a non-trivial electronic environment (conjugation of the alkyne with the amino nitrogen, tautomeric equilibria of the pyridine-carboxylic acid). This makes the compound a useful test case for benchmarking quantum mechanical (DFT) property predictions, pKa calculators, and logP algorithms against experimental measurements [4]. Its moderate molecular weight and distinct spectroscopic handles (alkyne C–H stretch at ~3300 cm⁻¹, alkyne ¹³C signal at ~70–80 ppm) facilitate experimental validation.

Application
Selection Property
Validation Focus
Fragment-based probe development
Terminal alkyne handle for CuAAC ligation
Azide-functionalized payload attachment for target engagement
Late-stage SAR diversification
6-position alkyne for parallel triazole synthesis
Two-dimensional library expansion around nicotinic acid core
Agrochemical intermediate synthesis
Pre-installed N-methyl-propargylamino motif
Synthetic route efficiency and step-count reduction
Computational property benchmarking
Distinct electronic and spectroscopic features
DFT, pKa, and logP prediction validation
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